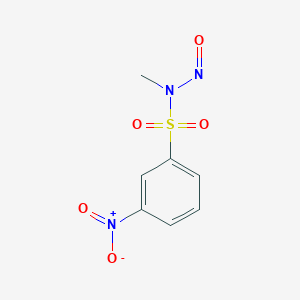![molecular formula C27H28N2O B14212155 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-28-1](/img/structure/B14212155.png)
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a piperidinylmethyl group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the piperidinylmethyl group through various substitution reactions. Key reagents often include indole derivatives, methoxybenzene, and piperidine, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
- 1H-Indole, 2-(3-methoxyphenyl)-3-methyl-
- 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperidinyl)methyl]-
Uniqueness
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is unique due to the specific combination of functional groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
827015-28-1 |
|---|---|
Formule moléculaire |
C27H28N2O |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C27H28N2O/c1-30-23-11-7-10-22(18-23)27-25(24-12-5-6-13-26(24)28-27)19-29-16-14-21(15-17-29)20-8-3-2-4-9-20/h2-13,18,21,28H,14-17,19H2,1H3 |
Clé InChI |
WHUYHFLZXBRTBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3N2)CN4CCC(CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)

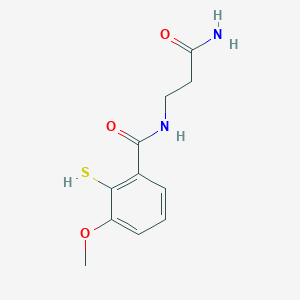


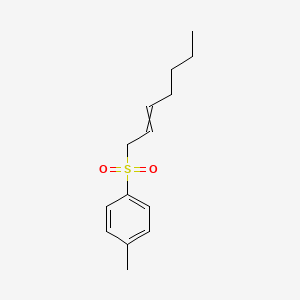
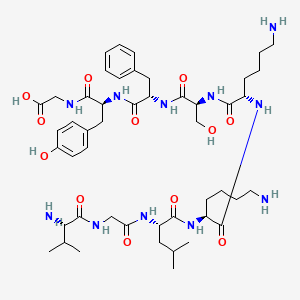
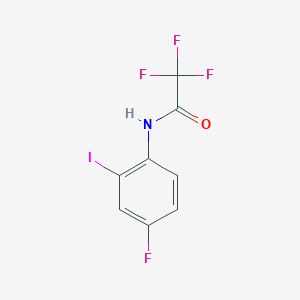
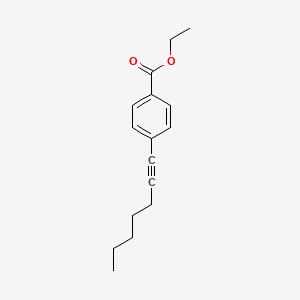
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
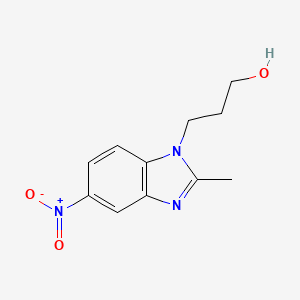
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
